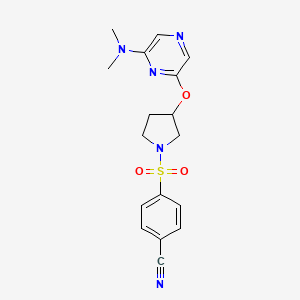

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21(2)16-10-19-11-17(20-16)25-14-7-8-22(12-14)26(23,24)15-5-3-13(9-18)4-6-15/h3-6,10-11,14H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOFKOOLCXWHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is often associated with target selectivity .

Mode of Action

The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with pyrrolidine rings have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have a variety of biological effects, depending on their specific structure and target .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include sulfonamide-containing pyrrolidine derivatives with variations in substituents and heterocyclic systems. Below is a comparative analysis:

Research Findings and Property Comparison

Solubility and Lipophilicity: The target compound’s dimethylamino-pyrazine substituent likely improves aqueous solubility compared to CHEMBL4550510’s chloropyridine group, which is more lipophilic. The benzonitrile moiety may reduce solubility relative to triazine-based analogues . Fluorine in CHEMBL4550510 enhances metabolic stability but may reduce passive diffusion due to increased polarity .

Binding Affinity and Selectivity: Pyrazine derivatives often exhibit strong interactions with ATP-binding pockets in kinases due to their planar structure and hydrogen-bonding capacity. The dimethylamino group in the target compound could enhance binding via electrostatic interactions . Triazine-based analogues (e.g., ) may offer broader selectivity due to their larger, multi-substituted frameworks but risk off-target effects.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyrrolidine sulfonyl chloride with a pre-functionalized pyrazine-benzenecarbonitrile intermediate. This contrasts with CHEMBL4550510’s more complex stereochemistry (3S,4S configuration) and additional functional groups (aminomethyl, hydroxyl), which increase synthetic difficulty .

Data Table: Key Physicochemical Properties (Inferred)

| Property | Target Compound | CHEMBL4550510 | Triazine-Based Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | ~480 | ~600 |

| LogP (Predicted) | 2.1–2.5 | 3.0–3.5 | 1.8–2.2 |

| Solubility (µg/mL) | Moderate | Low | High |

| Metabolic Stability | Moderate | High | Low |

Q & A

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target (e.g., EGFR knockout) and assess loss of compound activity .

- Thermal Proteome Profiling (TPP) : Identify target engagement by measuring protein thermal stability shifts in cell lysates post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.